
2,3-Dinor thromboxane B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dinor thromboxane B2 is a significant urinary metabolite of thromboxane B2, which is a compound released from aggregating platelets. It undergoes metabolic transformation during circulation into 11-dehydro thromboxane B2 and this compound. This compound serves as an indicator for in vivo thromboxane A2 synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor thromboxane B2 typically involves the metabolic transformation of thromboxane B2. Thromboxane B2 is produced by the non-enzymatic hydration of thromboxane A2, which is released in substantial quantities from aggregating platelets . The transformation into this compound occurs during circulation.
Industrial Production Methods: The compound is often measured using competitive enzyme-linked immunosorbent assay (ELISA) kits .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dinor thromboxane B2 undergoes various metabolic transformations, including oxidation and reduction reactions. These reactions are part of the body’s natural processes to metabolize and excrete the compound.
Common Reagents and Conditions: The metabolic transformation of thromboxane B2 to this compound involves enzymatic reactions within the body. Specific reagents and conditions for these reactions are not typically detailed in synthetic chemistry literature, as they occur naturally in biological systems.
Major Products Formed: The major products formed from the metabolic transformation of thromboxane B2 include 11-dehydro thromboxane B2 and this compound .
Wissenschaftliche Forschungsanwendungen
2,3-Dinor thromboxane B2 has several scientific research applications, particularly in the fields of biology and medicine:
Biomarker for Platelet Activation: It serves as a prevalent urinary metabolite of thromboxane B2 and acts as an indicator for in vivo thromboxane A2 synthesis. This makes it useful in studies related to platelet activation and cardiovascular diseases.
Tobacco Product Switching Studies: It is used as a biomarker of potential harm in short-term tobacco switching studies.
Pharmacological Studies: The compound is measured to assess the effectiveness of drugs like aspirin, which inhibit thromboxane synthesis and reduce platelet activation.
Wirkmechanismus
2,3-Dinor thromboxane B2 exerts its effects as a metabolite of thromboxane B2. Thromboxane B2 is a stable metabolic product of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. The measurement of this compound in biological samples provides insights into the activity of thromboxane A2 and its role in platelet activation and cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
Thromboxane B2: The parent compound from which 2,3-dinor thromboxane B2 is derived. It is released from aggregating platelets and undergoes metabolic transformation.
11-Dehydro Thromboxane B2: Another urinary metabolite of thromboxane B2, formed during its metabolic transformation.
Uniqueness: this compound is unique in its role as a prevalent urinary metabolite of thromboxane B2, making it a valuable biomarker for in vivo thromboxane A2 synthesis and platelet activation. Its measurement provides a non-invasive method to assess platelet function and the effectiveness of antiplatelet therapies .
Eigenschaften
IUPAC Name |
5-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]pent-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNVFKNIJQTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866994 |
Source


|
| Record name | 4-(4-Carboxybut-2-en-1-yl)-2,4-dideoxy-5-(3-hydroxyoct-1-en-1-yl)pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
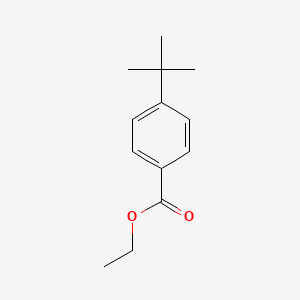
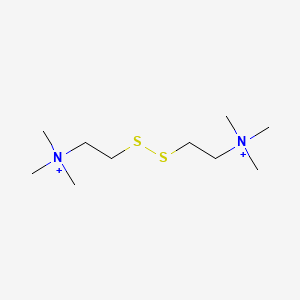
![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
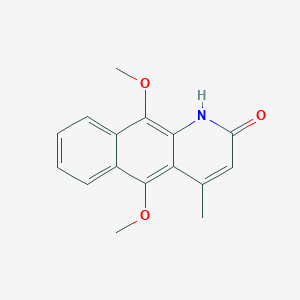
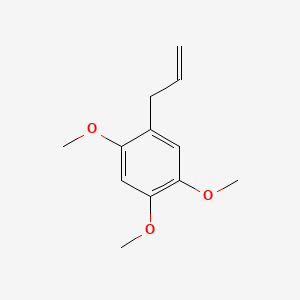
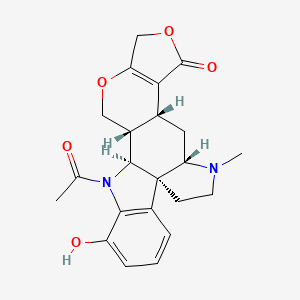
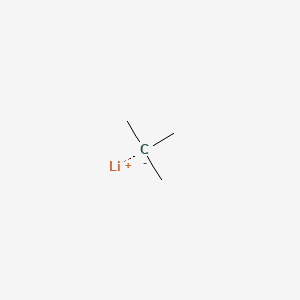
![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
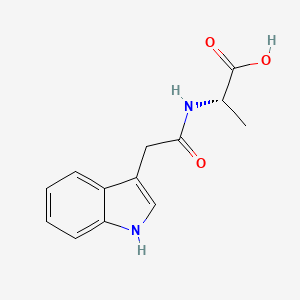
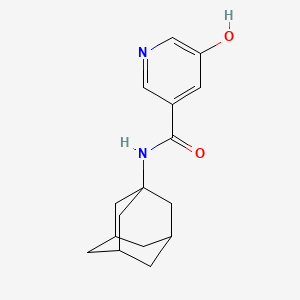
![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)
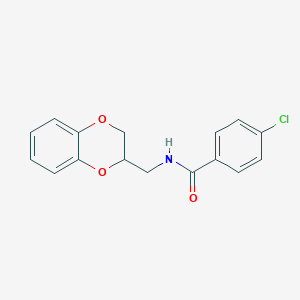
![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
